molecular formula C20H22N2O2 B11376610 5-ethoxy-1-methyl-N-(4-methylbenzyl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(4-methylbenzyl)-1H-indole-2-carboxamide

Cat. No.: B11376610
M. Wt: 322.4 g/mol
InChI Key: KPVFYEXNZMHGTF-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 5-ethoxy-1-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide typically involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the indole product, which can then be further modified through additional steps to obtain the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Ethoxy-1-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-Ethoxy-1-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound.

The uniqueness of 5-ethoxy-1-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-[(4-methylphenyl)methyl]indole-2-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-4-24-17-9-10-18-16(11-17)12-19(22(18)3)20(23)21-13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3,(H,21,23)

InChI Key

KPVFYEXNZMHGTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=C(C=C3)C)C

Origin of Product

United States

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